Cas no 88759-60-8 (methyl (3S)-4-amino-3-hydroxybutanoate)
methyl (3S)-4-amino-3-hydroxybutanoate Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 4-amino-3-hydroxy-, methyl ester, (3S)-
- methyl (3S)-4-amino-3-hydroxybutanoate
- QUTSKIWJUHDULC-BYPYZUCNSA-N
- SCHEMBL1554944
- (S)-4-amino-3-hydroxy-butyric acid methyl ester
- EN300-1720813
- 88759-60-8
- AKOS006342550
-
- Inchi: 1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3/t4-/m0/s1
- InChI Key: QUTSKIWJUHDULC-BYPYZUCNSA-N
- SMILES: O[C@H](CN)CC(=O)OC
Computed Properties
- Exact Mass: 133.07389321Da
- Monoisotopic Mass: 133.07389321Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 94.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 72.6Ų
methyl (3S)-4-amino-3-hydroxybutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1720813-0.05g |
methyl (3S)-4-amino-3-hydroxybutanoate |
88759-60-8 | 0.05g |
$707.0 | 2023-09-20 | ||
| Enamine | EN300-1720813-0.1g |
methyl (3S)-4-amino-3-hydroxybutanoate |
88759-60-8 | 0.1g |
$741.0 | 2023-09-20 | ||
| Enamine | EN300-1720813-0.25g |
methyl (3S)-4-amino-3-hydroxybutanoate |
88759-60-8 | 0.25g |
$774.0 | 2023-09-20 | ||
| Enamine | EN300-1720813-0.5g |
methyl (3S)-4-amino-3-hydroxybutanoate |
88759-60-8 | 0.5g |
$809.0 | 2023-09-20 | ||
| Enamine | EN300-1720813-1.0g |
methyl (3S)-4-amino-3-hydroxybutanoate |
88759-60-8 | 1g |
$842.0 | 2023-06-04 | ||
| Enamine | EN300-1720813-2.5g |
methyl (3S)-4-amino-3-hydroxybutanoate |
88759-60-8 | 2.5g |
$1650.0 | 2023-09-20 | ||
| Enamine | EN300-1720813-5.0g |
methyl (3S)-4-amino-3-hydroxybutanoate |
88759-60-8 | 5g |
$2443.0 | 2023-06-04 | ||
| Enamine | EN300-1720813-10.0g |
methyl (3S)-4-amino-3-hydroxybutanoate |
88759-60-8 | 10g |
$3622.0 | 2023-06-04 | ||
| Enamine | EN300-1720813-1g |
methyl (3S)-4-amino-3-hydroxybutanoate |
88759-60-8 | 1g |
$842.0 | 2023-09-20 | ||
| Enamine | EN300-1720813-5g |
methyl (3S)-4-amino-3-hydroxybutanoate |
88759-60-8 | 5g |
$2443.0 | 2023-09-20 |
methyl (3S)-4-amino-3-hydroxybutanoate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on methyl (3S)-4-amino-3-hydroxybutanoate
Methyl (3S)-4-amino-3-hydroxybutanoate (CAS No. 88759-60-8): A Comprehensive Overview
Methyl (3S)-4-amino-3-hydroxybutanoate, identified by its CAS number 88759-60-8, is a compound of significant interest in the field of biochemical research and pharmaceutical development. This molecule, characterized by its specific stereochemistry and functional groups, has garnered attention due to its potential applications in drug synthesis and metabolic studies. The unique structural features of methyl (3S)-4-amino-3-hydroxybutanoate make it a valuable intermediate in the synthesis of more complex molecules, particularly those involving chiral centers and amino acid derivatives.
The compound belongs to the class of beta-amino acids, which are crucial in the biosynthesis of various proteins and enzymes. The stereochemistry at the third carbon atom, specifically the (3S) configuration, is a key feature that influences its reactivity and biological activity. This configuration is often retained during synthetic processes to ensure the production of enantiomerically pure compounds, which are essential for many pharmaceutical applications.
In recent years, there has been growing interest in the development of beta-amino acid-based drugs due to their unique properties and potential therapeutic benefits. Methyl (3S)-4-amino-3-hydroxybutanoate has been explored as a building block in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of natural amino acids, making it a promising candidate for designing molecules that can interact with biological targets in a specific manner.
One of the most compelling aspects of methyl (3S)-4-amino-3-hydroxybutanoate is its role in the synthesis of chiral drugs. Chiral drugs are medications that exist as two enantiomers, which are mirror images of each other but have different biological activities. The ability to produce enantiomerically pure forms of these drugs is critical for ensuring their efficacy and safety. Methyl (3S)-4-amino-3-hydroxybutanoate serves as an excellent starting material for constructing complex chiral molecules, allowing researchers to fine-tune the properties of their synthetic products.
Recent studies have highlighted the importance of beta-amino acids in drug discovery. For instance, researchers have investigated the use of beta-amino acid derivatives as protease inhibitors, which are compounds that target enzymes involved in various diseases, including cancer and inflammation. Methyl (3S)-4-amino-3-hydroxybutanoate has been shown to be a versatile intermediate in the synthesis of such inhibitors, offering a pathway to develop new treatments for these conditions.
The compound's utility extends beyond drug synthesis; it also finds applications in metabolic studies. Beta-amino acids play a crucial role in cellular metabolism, and understanding their pathways can provide insights into various physiological processes. Methyl (3S)-4-amino-3-hydroxybutanoate has been used as a substrate in enzymatic studies to investigate the mechanisms involved in beta-amino acid metabolism. This research can contribute to a better understanding of metabolic disorders and potentially lead to new therapeutic strategies.
The synthesis of methyl (3S)-4-amino-3-hydroxybutanoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as asymmetric hydrogenation and enzymatic resolution, have been employed to produce enantiomerically pure samples. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
In conclusion, methyl (3S)-4-amino-3-hydroxybutanoate (CAS No. 88759-60-8) is a compound with significant potential in biochemical research and pharmaceutical development. Its unique structural features and stereochemistry make it a valuable intermediate for synthesizing chiral drugs and studying metabolic pathways. As research continues to uncover new applications for beta-amino acids, compounds like methyl (3S)-4-amino-3-hydroxybutanoate will undoubtedly play a crucial role in advancing our understanding of biological processes and developing innovative therapeutic agents.
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